molecular formula C15H15F3N8 B2909573 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034517-30-9

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2909573
CAS No.: 2034517-30-9
M. Wt: 364.336
InChI Key: XHRWRNCRSFNMAD-UHFFFAOYSA-N
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Description

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple nitrogen atoms within its ring structures, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the oxidative functionalization of methyl-azaheteroarenes. For instance, an oxidative [4 + 1] annulation can be used to prepare triazolo[4,3-a]pyridines in the presence of iodine (I2) and dimethyl sulfoxide (DMSO) . This method enables the synthesis of triazolo[4,3-a]pyridine-quinoline linked diheterocycles via direct oxidative functionalization of sp3 C-H bonds of 2-methyl-azaheteroarenes .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as iodine (I2) and dimethyl sulfoxide (DMSO) for oxidative reactions . Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles, depending on the specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine-quinoline linked diheterocycles .

Scientific Research Applications

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It may be investigated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, triazolo[4,3-a]pyrazine derivatives have been shown to exhibit anti-tumor activity by inhibiting c-Met kinase, a key player in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-methyl-8-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N8/c1-10-22-23-14-13(19-2-3-26(10)14)25-6-4-24(5-7-25)12-8-11(15(16,17)18)20-9-21-12/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRWRNCRSFNMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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